tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNFKLLIFSCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Fluorination Patterns: The 2,4,5-trifluorophenyl group in the main compound enhances lipophilicity and metabolic stability compared to the mono-fluorinated analog (CAS: 1612176-02-9) . Electron-withdrawing fluorine atoms influence reactivity in nucleophilic substitution or coupling reactions .
Functional Group Diversity :
- The hydroxy group in the main compound enables hydrogen bonding, improving solubility in polar solvents compared to the azido and ketone derivatives .
- The azido analog () serves as a precursor for Huisgen cycloaddition (click chemistry), while the ketone derivative () is a versatile intermediate for synthesizing heterocycles .
Synthetic Routes :
- The main compound is synthesized via condensation with triazolopyrazine derivatives, followed by deprotection . In contrast, the azido variant requires azide sources (e.g., sodium azide) under heated conditions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Structural Overview and Key Properties
Molecular Characteristics
The compound has a molecular formula of C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . Its structure features:
- A tert-butyl carbamate group (tert-butyloxycarbonyl, Boc) attached to a secondary amine.
- A propan-2-yl backbone with a hydroxyl group at position 1 and a 2,4,5-trifluorophenyl substituent at position 3.
- One undefined stereocenter at the propan-2-yl carbon, suggesting synthetic routes may produce racemic mixtures unless stereocontrolled conditions are employed.
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- Boc-protected amine : Introduced via carbamate formation.
- 1-Hydroxy-3-(2,4,5-trifluorophenyl)propan-2-amine : The amino alcohol core.
Retrosynthetic pathways focus on constructing the amino alcohol backbone before Boc protection.
Preparation Methods
Method 1: Nitroaldol (Henry) Reaction Followed by Reduction
This two-step approach leverages the Henry reaction to form a nitro alcohol intermediate, which is subsequently reduced to the amino alcohol.
Step 1: Synthesis of 2-Nitro-1-(2,4,5-trifluorophenyl)propan-1-ol
Reagents :
- 2,4,5-Trifluorobenzaldehyde
- Nitromethane
- Base (e.g., ammonium acetate or DBU)
Conditions :
- Solvent: Ethanol or THF
- Temperature: 0–25°C
- Time: 12–24 hours
Mechanism :
The base deprotonates nitromethane, generating a nitronate ion that attacks the aldehyde carbonyl. Subsequent protonation yields the nitro alcohol.
Step 2: Reduction to 2-Amino-1-(2,4,5-trifluorophenyl)propan-1-ol
Reagents :
- Hydrogen gas (H₂)
- Catalyst: Raney nickel or palladium on carbon
Conditions :
- Pressure: 1–3 atm
- Solvent: Methanol or ethyl acetate
- Temperature: 25–50°C
Outcome :
The nitro group is reduced to a primary amine. Catalytic hydrogenation preserves stereochemistry if chiral centers are present.
Step 3: Boc Protection
Reagents :
- Di-tert-butyl dicarbonate (Boc anhydride)
- Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Time: 2–6 hours
Reaction :
$$
\text{2-Amino alcohol} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate}
$$
Method 2: Epoxide Ring-Opening with Ammonia
This route constructs the amino alcohol via epoxide intermediates.
Step 1: Synthesis of 2,3-Epoxypropyl-2,4,5-trifluorophenyl Ether
Reagents :
- Epichlorohydrin
- 2,4,5-Trifluorophenol
- Base: Sodium hydride (NaH)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 0–25°C
Mechanism :
Epichlorohydrin reacts with the phenoxide ion to form an epoxide.
Step 2: Epoxide Opening with Ammonia
Reagents :
- Ammonia (NH₃) in methanol
Conditions :
- Temperature: 25–40°C
- Time: 6–12 hours
Outcome :
Ammonia nucleophilically attacks the less substituted epoxide carbon, yielding the amino alcohol.
Step 3: Boc Protection
Identical to Method 1, Step 3.
Yield : ~60–75% (lower due to competing side reactions during epoxide opening).
Method 3: Reductive Amination of a Ketone Precursor
Step 1: Synthesis of 3-(2,4,5-Trifluorophenyl)propan-2-one
Reagents :
- 2,4,5-Trifluorophenylacetic acid
- Thionyl chloride (SOCl₂)
- Friedel-Crafts acylation catalyst (AlCl₃)
Conditions :
- Solvent: Dichloroethane
- Temperature: 80°C
Mechanism :
Acylation of the aromatic ring forms the ketone.
Step 2: Reductive Amination
Reagents :
- Ammonium acetate (NH₄OAc)
- Sodium cyanoborohydride (NaBH₃CN)
Conditions :
- Solvent: Methanol
- Temperature: 25°C
- pH: 4–6 (acetic acid buffer)
Outcome :
The ketone reacts with ammonia to form an imine, which is reduced to the amine.
Step 3: Boc Protection
Identical to Method 1, Step 3.
Yield : ~50–65% (moderate due to challenges in ketone synthesis).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nitroaldol (3.1) | High stereoselectivity; scalable | Requires nitro group reduction | 70–85% |
| Epoxide (3.2) | Direct route to amino alcohol | Low regioselectivity in epoxide opening | 60–75% |
| Reductive Amination (3.3) | Avoids nitro intermediates | Complex ketone synthesis | 50–65% |
Optimization and Process Considerations
Solvent Selection
Catalytic Hydrogenation
Industrial-Scale Synthesis
The Chinese patent CN102020589B outlines a protocol for analogous Boc-protected amino alcohols:
Mixed Anhydride Formation :
- N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate.
- Base: N-methylmorpholine (NMM).
Condensation :
- Anhydride intermediate reacts with benzylamine.
Phase-Transfer Alkylation :
- Tetrabutylammonium bromide catalyzes O-methylation with methyl sulfate.
Adapting this to the target compound would involve substituting benzylamine with ammonia or a trifluorophenyl-containing nucleophile.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection of amines. For example, a related intermediate (Formula II) can be condensed with heterocyclic amines (e.g., triazolopyrazine derivatives) using catalysts like those in Formula V to form carbamate-protected intermediates . Optimization includes:
- Catalyst selection : Transition metal catalysts or organocatalysts improve regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated aromatic precursors.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
Yield improvements (≥80%) are achievable via iterative purification (e.g., column chromatography, recrystallization).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : - and -NMR confirm the tert-butyl group (δ ~1.4 ppm for ), carbamate carbonyl (δ ~155 ppm for ), and fluorophenyl substituents (split peaks due to -coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.
- HPLC : Purity ≥95% is confirmed using C18 columns with UV detection (λ = 254 nm).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for fluorinated carbamate derivatives?
- Methodological Answer : Discrepancies in -NMR or IR spectra (e.g., unexpected splitting or carbonyl shifts) may arise from:
- Rotamers : Dynamic rotational isomerism around the carbamate group can split peaks. Use variable-temperature NMR to identify coalescence points .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl; fluorinated solvents may induce shielding/deshielding.
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., deprotected amines or oxidized intermediates) .
Q. How does the fluorinated aromatic moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2,4,5-trifluorophenyl group enhances electrophilic substitution but complicates nucleophilic aromatic substitution (NAS) due to electron withdrawal. Strategies include:
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer : Focus on enzyme inhibition or receptor-binding assays:
- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
- CYP450 interactions : Conduct liver microsome assays to assess metabolic stability .
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
Always include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via dose-response curves (IC/EC calculations).
Safety and Handling Recommendations
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powders to avoid inhalation of fluorinated particulates .
- Waste Disposal : Incinerate carbamate-containing waste at ≥1000°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
